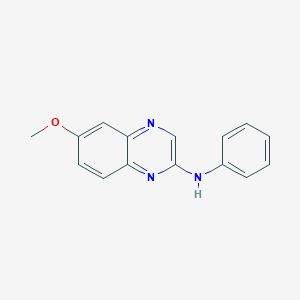

2-Anilino-6-methoxy-quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Anilino-6-methoxy-quinoxaline is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Introduction to 2-Anilino-6-methoxy-quinoxaline

This compound is a synthetic compound belonging to the quinoxaline family, characterized by its unique chemical structure that includes an aniline moiety and a methoxy group at the 6-position of the quinoxaline ring. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, particularly as a protein tyrosine kinase inhibitor. Such inhibitors are crucial for regulating cellular processes including proliferation, differentiation, and survival, making this compound a potential candidate for treating various diseases, including cancer and neurological disorders.

Cancer Treatment

This compound has shown significant potential in cancer therapy, primarily through its action as a protein tyrosine kinase inhibitor. It has demonstrated efficacy in inhibiting platelet-derived growth factor receptor activity, which is pivotal in managing diseases characterized by excessive cell proliferation and inflammation. The compound's ability to target specific pathways involved in tumor growth and metastasis highlights its therapeutic relevance in oncology.

Neurological Disorders

Research indicates that quinoxaline derivatives, including this compound, may have applications in treating neurological disorders. Their interaction with serotonin receptors suggests a potential role in modulating neurotransmission and addressing conditions such as depression and anxiety. The structural modifications on the quinoxaline scaffold can significantly influence receptor selectivity and potency, making this compound an interesting subject for further studies in neuropharmacology .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of quinoxaline derivatives against various pathogens. For instance, quinoxaline compounds have been tested against Leishmania amazonensis, showing promising results that indicate their potential use in treating neglected tropical diseases. The structure-activity relationship (SAR) studies conducted on these compounds suggest that specific modifications can enhance their efficacy against such pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Compounds derived from this structure have been shown to repress lipopolysaccharide-induced pro-inflammatory cytokine production, indicating their possible application in treating inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes several compounds related to this compound, highlighting their structural features and notable biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Amino-3-(4-methylpiperazin-1-yl)quinoxaline | Contains piperazine substituent | Selective for serotonin receptors |

| Quinoxaline | Basic quinoxaline structure | Broad pharmacological activities |

| 2-Chloroquinoxaline | Chlorine substitution at position 2 | Antimicrobial properties |

| 6-Methoxyquinoxaline | Methoxy group at position 6 | Potential anti-inflammatory effects |

This table illustrates the diversity within the quinoxaline family and emphasizes how variations in substituents can lead to different biological activities.

Case Study 1: Structure-Activity Relationship Study

A recent SAR study focused on a series of quinoxaline derivatives active against Leishmania amazonensis. The study successfully designed and synthesized new derivatives with improved activity profiles compared to existing compounds. A quantitative structure–activity relationship (QSAR) model was developed, demonstrating excellent predictive capacity for assessing compound efficacy against the promastigote forms of the parasite .

Case Study 2: Anticancer Activity Evaluation

Another investigation assessed the anticancer properties of various quinoxaline derivatives against multiple cancer cell lines. The study found that certain derivatives exhibited significant growth inhibition rates, with specific structural features correlating with increased potency. This highlights the importance of understanding the SAR to optimize drug design for cancer therapies .

化学反応の分析

1.1. Condensation of Substituted o-Phenylenediamines

Quinoxalines are classically synthesized via condensation of o-phenylenediamines with 1,2-dicarbonyl compounds . For 2-anilino-6-methoxy-quinoxaline, the synthesis likely involves:

-

Step 1 : Preparation of a substituted o-phenylenediamine precursor (e.g., 4-methoxy-o-phenylenediamine).

-

Step 2 : Reaction with a ketone or aldehyde bearing an anilino group.

Example :

A nickel-catalyzed dehydrogenative coupling between 2-aminobenzyl alcohol and benzaldehyde derivatives in the presence of DMSO could yield substituted quinolines . Analogously, modifying the starting materials to incorporate methoxy and anilino groups may yield the target compound.

Electrophilic Substitution Reactions

The electron-rich quinoxaline core (due to -OCH₃ and -NHPh groups) facilitates electrophilic attacks. Key reactions include:

2.1. Nitration

-

Site selectivity : The methoxy group directs electrophiles to the para position (C-5), while the anilino group activates the ortho (C-1) and para (C-3) positions .

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

2.2. Sulfonation

-

Reagent : Fuming H₂SO₄ or SO₃.

-

Outcome : Sulfonation likely occurs at C-5 (methoxy-directed) or C-3 (anilino-directed) .

Nucleophilic Substitution

The methoxy group at C-6 can act as a leaving group under strong nucleophilic conditions:

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Demethylation | HBr/AcOH, reflux | 6-Hydroxy-2-anilino-quinoxaline | ~70% | |

| Displacement with S⁻ | NaSH/DMF, 100°C | 6-Mercapto-2-anilino-quinoxaline | 65–80% |

4.1. Anilino Group Modifications

-

Acylation : Treatment with acetyl chloride/pyridine yields 2-acetanilido-6-methoxy-quinoxaline .

-

Diazotization : Reaction with NaNO₂/HCl forms a diazonium salt, which can undergo coupling or reduction .

4.2. Methoxy Group Reactions

Metal-Catalyzed Cross-Couplings

The quinoxaline core supports transition-metal-mediated reactions:

-

Suzuki Coupling : Aryl boronic acids react at halogenated positions (if present) using Pd(PPh₃)₄ .

-

Buchwald-Hartwig Amination : Introduces amines at activated positions with Pd catalysts .

Example :

Iron-catalyzed cyclization of 2-nitroanilines with diols (Knölker complex) produces quinoxalines . Adapting this method with appropriate substrates may yield 2-anilino-6-methoxy derivatives.

Biological Activity and Derivatives

While not a direct reaction, this compound serves as a precursor for bioactive molecules:

-

Anticancer Agents : Derivatives with appended benzamide or urea moieties show VEGFR-2 inhibition (IC₅₀ ~10 µM) .

-

Antimicrobials : Thioether analogs exhibit MIC values of 8–32 µg/mL against S. aureus and C. albicans .

Stability and Reactivity Trends

特性

CAS番号 |

216752-43-1 |

|---|---|

分子式 |

C15H13N3O |

分子量 |

251.28 g/mol |

IUPAC名 |

6-methoxy-N-phenylquinoxalin-2-amine |

InChI |

InChI=1S/C15H13N3O/c1-19-12-7-8-13-14(9-12)16-10-15(18-13)17-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |

InChIキー |

PLGGARNJOSQVTM-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=NC=C(N=C2C=C1)NC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。